(+/-)-Nicotine-d3 salicylate salt

CAS No.:

Cat. No.: VC4038234

Molecular Formula: C17H20N2O3

Molecular Weight: 303.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O3 |

|---|---|

| Molecular Weight | 303.37 g/mol |

| IUPAC Name | 2-hydroxybenzoic acid;3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine |

| Standard InChI | InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/i1D3; |

| Standard InChI Key | AIBWPBUAKCMKNS-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

| SMILES | CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

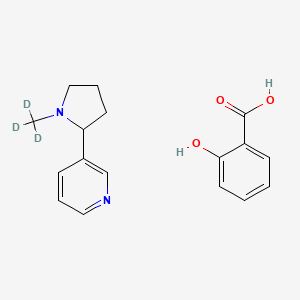

(±)-Nicotine-d3 salicylate salt consists of a racemic mixture of nicotine isotopologues, where three hydrogen atoms in the N-methyl group (-CH3) are replaced by deuterium (CD3). The salicylate counterion (C7H5O3−) derives from deprotonated salicylic acid. The molecular formula is C17H17D3N2O3, with a calculated molecular weight of 303.37 g/mol .

Structural Features:

-

Nicotine-d3: A pyrrolidine ring linked to a pyridine ring, with deuterium enrichment at the pyrrolidine N-methyl group.

-

Salicylate: A benzene ring with hydroxyl (-OH) and carboxylate (-COO−) groups at the ortho position .

Physicochemical Characteristics

-

Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions .

-

Stability: Degrades under extreme pH (<3 or >9) and temperatures (>40°C), necessitating storage at 4°C .

-

pKa Values: Nicotine (pyrrolidine N: 8.02; pyridine N: 3.12) and salicylic acid (pKa1: 2.97; pKa2: 13.6) govern protonation states in solution .

Synthesis and Industrial Production

Deuteration of Nicotine

Deuterium incorporation employs hydrogen-deuterium exchange using deuterated solvents (e.g., D2O) or catalytic deuteration with D2 gas. The N-methyl group is selectively labeled due to its susceptibility to isotopic exchange under basic conditions .

Salt Formation

Deuterated nicotine reacts with salicylic acid in a 1:1 molar ratio under acidic conditions (pH ~3–4). The reaction proceeds via:

-

Proton transfer: Salicylic acid donates a proton to nicotine’s pyrrolidine nitrogen.

-

Ion pairing: The resulting nicotine cation (C10H14D3N2+) forms an ionic bond with the salicylate anion .

Industrial Scale-Up:

-

Crystallization: Purification via recrystallization from ethanol/water mixtures yields >98% isotopic purity .

Analytical Characterization

Quantification Techniques

-

LC-MS/MS: Employed for pharmacokinetic studies, using nicotine-d3 salicylate as an internal standard to correct for matrix effects .

Stability Assessment

Accelerated stability studies (25–40°C, pH 3–9) monitor degradation via:

-

UV-Vis Spectroscopy: Quantifies salicylate decomposition (λmax = 296 nm) .

-

Isotopic Integrity: MS/MS fragmentation confirms deuterium retention.

Pharmacokinetic and Biological Activity

Receptor Interactions

-

Nicotinic Acetylcholine Receptors (nAChRs): Binds α4β2 subtypes, modulating dopamine release .

-

Anti-inflammatory Effects: Salicylate inhibits COX-1/2, synergizing with nicotine’s immunomodulatory properties .

Pharmacokinetic Parameters (Human Study)

A crossover trial comparing (±)-nicotine-d3 salicylate inhalers to Nicorette® demonstrated:

| Parameter | (±)-Nicotine-d3 Salicylate | Nicorette® (10 mg) |

|---|---|---|

| Cmax (ng/mL) | 12.3 ± 2.1 | 8.7 ± 1.5 |

| Tmax (min) | 6–8 | 10–15 |

| AUC0–10 (h·ng/mL) | 156.4% (117.8–207.8) | 100% (Reference) |

Data adapted from MHRA clinical trials .

Applications in Research

Isotopic Tracer Studies

-

Metabolism Tracking: Deuterium labeling enables discrimination between endogenous and exogenous nicotine in LC-MS assays .

-

Bioavailability Studies: Used to calculate nicotine’s absorption efficiency in smokeless tobacco products .

Quality Control in Nicotine Formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume